Disperse blue 91 chemical structure and properties
Disperse blue 91 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 91 is a synthetic dye classified under the anthraquinone chemical family.[1] As a disperse dye, it is characterized by its low water solubility and its application in dyeing synthetic fibers, most notably polyester.[1] Its molecular structure, centered on an anthraquinone backbone, is responsible for its vibrant blue color and good fastness properties, such as resistance to fading from light and washing.[1] This technical guide provides a summary of the known chemical and physical properties of Disperse Blue 91, alongside a generalized experimental workflow relevant to its chemical class.
Chemical and Physical Properties
Disperse Blue 91 is an organic compound with a confirmed molecular formula of C₂₀H₂₁NO₅ and a molecular weight of 355.38 g/mol . It is recognized by its CAS Registry Number 12222-89-8. While it is established as an anthraquinone derivative, a definitive IUPAC name and a precise, publicly available chemical structure are not consistently reported in scientific literature.
Like other disperse dyes, Disperse Blue 91 is sparingly soluble in water but exhibits solubility in organic solvents such as acetone and ethanol.[2] It is known to be an allergen and can cause contact dermatitis in sensitized individuals.[1]
Data Summary
| Property | Value | Reference(s) |
| CAS Number | 12222-89-8 | |
| Molecular Formula | C₂₀H₂₁NO₅ | |
| Molecular Weight | 355.38 g/mol | |
| Chemical Class | Anthraquinone Dye | [1] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of Disperse Blue 91 are not widely published. However, general methodologies for the synthesis and analysis of anthraquinone dyes are well-established and can be adapted.
General Synthesis of Anthraquinone Dyes
The synthesis of substituted anthraquinone dyes often involves nucleophilic substitution reactions on a starting anthraquinone core that has been activated with leaving groups such as halogens or sulfonic acid groups. A common approach is the reaction of a halogenated anthraquinone with an appropriate amine.
Example Protocol Outline:
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Reaction Setup: A mixture of a halogenated anthraquinone derivative (e.g., bromaminic acid) and an excess of the desired amine is prepared in a suitable solvent, such as water or a high-boiling point organic solvent.
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Catalysis: A catalyst, often a copper salt like copper(II) sulfate, is added to facilitate the reaction. An acid scavenger, such as sodium carbonate or potassium acetate, is also typically included to neutralize the hydrohalic acid byproduct.
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Heating: The reaction mixture is heated to a temperature typically ranging from 80°C to 150°C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or by adjusting the pH.
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Purification: The crude dye is collected by filtration, washed with water and/or an organic solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
General Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the analysis and quality control of disperse dyes. A general reverse-phase HPLC method for an anthraquinone dye is outlined below.
Example Protocol Outline:
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Sample Preparation: A stock solution of the dye is prepared by dissolving a known mass in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This stock solution is then diluted to an appropriate concentration for analysis.
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Chromatographic Conditions:
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Column: A C18 reverse-phase column is commonly used.
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Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a polar solvent (e.g., water with a small amount of acid like formic or acetic acid for pH control) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
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Detection: A UV-Vis or photodiode array (PDA) detector is used, with the detection wavelength set at the absorbance maximum (λmax) of the dye.
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Analysis: The prepared sample is injected into the HPLC system, and the resulting chromatogram is recorded. The retention time and peak area can be used for identification and quantification, respectively, by comparison with a known standard.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis of a substituted anthraquinone disperse dye.
Caption: Generalized synthesis workflow for an anthraquinone disperse dye.
